Kudinoside I
CAS No.:
Cat. No.: VC18865777
Molecular Formula: C59H96O27
Molecular Weight: 1237.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C59H96O27 |
|---|---|
| Molecular Weight | 1237.4 g/mol |
| IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1S,2S,4aR,6aS,6bR,10S,12aR,14bS)-1,2-dihydroxy-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-3H-picene-4a-carboxylate |
| Standard InChI | InChI=1S/C59H96O27/c1-23-32(63)36(67)40(71)47(78-23)84-44-39(70)35(66)28(21-61)81-51(44)86-52(74)59-18-16-55(6)25(46(59)58(9,76)57(8,75)17-19-59)10-11-30-54(5)14-13-31(53(3,4)29(54)12-15-56(30,55)7)82-50-45(85-48-41(72)37(68)33(64)24(2)79-48)43(26(62)22-77-50)83-49-42(73)38(69)34(65)27(20-60)80-49/h10,23-24,26-51,60-73,75-76H,11-22H2,1-9H3/t23-,24-,26-,27+,28+,29?,30?,31-,32-,33-,34+,35+,36+,37+,38-,39-,40+,41+,42+,43-,44+,45+,46+,47-,48-,49-,50-,51-,54-,55+,56+,57-,58-,59+/m0/s1 |
| Standard InChI Key | GINDYWSAHWYTPK-NFRDWDQRSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]3[C@]([C@@](CC4)(C)O)(C)O)C)CO)O)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC5(C(=CCC6C5(CCC7C6(CCC(C7(C)C)OC8C(C(C(CO8)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C)C3C(C(CC4)(C)O)(C)O)C)CO)O)O)O)O)O |
Introduction
Chemical Structure and Structural Elucidation
Core Architecture and Functional Groups
Kudinoside I features an oleanane-type triterpene aglycone designated as kudinolic acid, distinguished by a lactonic moiety that differentiates it from conventional triterpenes . The aglycone is esterified with multiple sugar units, typically including glucose, rhamnose, and xylose, arranged in a branched oligosaccharide chain. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been pivotal in mapping its structure, revealing a molecular formula of . The lactonic ring in kudinolic acid arises from an intramolecular esterification between a carboxyl group and a hydroxyl group, a rare feature that influences its conformational stability and bioactivity.
Comparative Structural Analysis
Kudinoside I’s structure aligns with other saponins from Ilex species but exhibits distinct glycosylation patterns. For instance, kudinoside D, another saponin from Ilex kudingcha, shares the oleanane aglycone but differs in sugar moiety composition and linkage positions . These structural variations likely underlie differences in biological activity, such as kudinoside D’s pronounced anti-adipogenic effects compared to kudinoside I’s still-preliminary pharmacological profile .
Table 1: Structural and Functional Comparison of Select Ilex-Derived Saponins
Biosynthesis and Natural Occurrence
Biosynthetic Pathway
The biosynthesis of kudinoside I begins with the cyclization of 2,3-oxidosqualene to form the oleanane skeleton, followed by oxidative modifications to produce kudinolic acid . Glycosylation occurs sequentially, with UDP-dependent glycosyltransferases attaching sugar units to specific hydroxyl groups on the aglycone. The lactonic ring formation is a late-stage modification, likely catalyzed by cytochrome P450 enzymes.
Distribution in Ilex Species
Kudinoside I has been identified exclusively in Ilex kudincha, a species endemic to southern China . Its concentration varies seasonally, peaking during the plant’s flowering phase. Unlike kudinoside D, which is abundant in mature leaves, kudinoside I appears more concentrated in younger foliage, suggesting tissue-specific biosynthesis regulation.
Pharmacological Activities and Mechanisms
Antioxidant Properties
Though direct evidence for kudinoside I’s antioxidant activity is sparse, structural analogs like kudinoside A demonstrate robust free radical scavenging capabilities . Given kudinoside I’s similar oleanane backbone and hydroxyl-rich sugar chains, researchers hypothesize comparable antioxidant potential mediated through electron transfer mechanisms .
Research Challenges and Future Directions
The primary barrier to elucidating kudinoside I’s bioactivity is its low natural abundance, which complicates large-scale isolation. Semi-synthetic approaches, including enzymatic glycosylation of kudinolic acid, offer a promising solution but require optimization for yield and stereochemical fidelity . Additionally, the lack of targeted in vivo studies limits translational applications, necessitating collaborative efforts between phytochemists and pharmacologists.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume